molecular formula C21H25FN2O5 B2960019 2-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate CAS No. 1396878-07-1

2-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate

Cat. No.: B2960019
CAS No.: 1396878-07-1
M. Wt: 404.438
InChI Key: HECJJOXCKWONFW-UHFFFAOYSA-N
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Description

2-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is a piperidine-pyridine hybrid compound featuring a 4-fluorobenzyl ether substituent. The oxalate salt enhances its solubility and bioavailability, making it suitable for pharmacological studies. The fluorinated aromatic moiety may confer improved lipophilicity and receptor affinity compared to non-halogenated derivatives, a hypothesis supported by SAR trends in related compounds .

Properties

IUPAC Name

2-[[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methyl]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O.C2H2O4/c20-18-6-4-16(5-7-18)14-23-15-17-8-11-22(12-9-17)13-19-3-1-2-10-21-19;3-1(4)2(5)6/h1-7,10,17H,8-9,11-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECJJOXCKWONFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)CC3=CC=CC=N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is a complex organic molecule with potential therapeutic applications. Its structure includes a piperidine ring, a fluorobenzyl group, and a pyridine moiety, which contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H28FN3O6C_{25}H_{28}FN_3O_6, with a molecular weight of approximately 485.5 g/mol . The presence of the fluorobenzyl group is significant as it may enhance the lipophilicity and biological activity of the compound.

PropertyValue
Molecular FormulaC₁₈H₂₃F₁N₂O₄
Molecular Weight485.5 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of tyrosinase , an enzyme critical in melanin production. For instance, derivatives containing the fluorobenzylpiperazine fragment have shown competitive inhibition against tyrosinase from Agaricus bisporus, with IC₅₀ values indicating a strong inhibitory effect compared to traditional inhibitors like kojic acid .

Biological Activity and Pharmacological Effects

The biological effects of this compound can be categorized into several key areas:

  • Antimelanogenic Activity :
    • Studies have demonstrated that certain derivatives exhibit significant antimelanogenic effects on B16F10 melanoma cells without cytotoxicity, suggesting potential applications in skin whitening agents .
  • Neuroprotective Properties :
    • Compounds similar in structure have been investigated for their neuroprotective effects against neurodegenerative diseases, showing promise in preclinical models .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that the compound may possess antimicrobial properties, although further studies are needed to elucidate this aspect fully.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Tyrosinase Inhibition : A recent evaluation indicated that derivatives with similar structural features to this compound showed IC₅₀ values as low as 0.18 μM, significantly outperforming standard inhibitors .
  • Neurodegenerative Disease Models : Research has indicated that compounds derived from piperidine structures exhibit protective effects in models of neurodegeneration, suggesting that this compound may also confer similar benefits .

Comparison with Similar Compounds

Structural Analogues and Receptor Selectivity

Table 1: Structural and Receptor Binding Profiles of Selected Compounds

Compound Name Core Structure Key Substituents Dopamine Receptor Affinity (Ki, nM) Selectivity Profile
S 18126 Benzoindane-piperazine 2,3-dihydrobenzo[1,4]dioxin-6-yl D4: 2.4; D2: 738; D3: 2840 >100-fold selectivity for D4
L 745,870 Pyrrolo[2,3b]pyridine 4-chlorophenyl D4: 2.5; D2: 905; D3: >3000 D4-selective
Raclopride Benzamide None (D2/D3 antagonist) D2: 1.1; D3: 1.4; D4: >3000 D2/D3-selective
2-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate Piperidine-pyridine 4-fluorobenzyloxymethyl Not reported Inferred D4 selectivity

Key Observations :

  • S 18126 and L 745,870 exhibit nanomolar affinity for D4 receptors but negligible activity at D2/D3 sites, making them valuable tools for studying D4-specific effects .
  • Raclopride , a D2/D3 antagonist, contrasts sharply in both structure and selectivity, highlighting the importance of core heterocycles (e.g., benzamide vs. piperidine-pyridine) in receptor targeting .
  • The target compound’s 4-fluorobenzyl group may enhance D4 affinity compared to non-fluorinated analogs, though direct binding data is lacking.

Functional Comparisons: In Vitro and In Vivo Effects

Table 2: Functional Activity in Preclinical Models

Compound In Vitro Activity (Kb, nM) Presynaptic DA Modulation (In Vivo) Postsynaptic Effects (e.g., Antipsychotic Models) Motor Side Effects (Catalepsy)
S 18126 D4: 2.2 Weak (40 mg/kg s.c. required) Inactive at ≤40 mg/kg s.c. Minimal (10–80 mg/kg s.c.)
L 745,870 D4: 1.0 Weak (40 mg/kg s.c. required) Inactive at ≤40 mg/kg s.c. Minimal (10–80 mg/kg s.c.)
Raclopride D2: 1.4 Potent (0.01–0.05 mg/kg s.c.) Effective at 0.01–0.3 mg/kg s.c. High (0.01–2.0 mg/kg s.c.)
Target Compound Not reported Inferred weak presynaptic effects Unknown Likely minimal

Key Findings :

  • This suggests that D4-selective antagonists may avoid motor side effects linked to D2/D3 blockade.
  • However, high doses (e.g., 40 mg/kg s.c. for S 18126) are required for in vivo activity, possibly due to residual D2/D3 antagonism .

Structural Modifications and Pharmacokinetic Implications

Table 3: Impact of Substituents on Pharmacokinetics

Compound Aromatic Group Salt Form Solubility (Inferred) Metabolic Stability
S 18126 Dihydrodioxin Free base Moderate Moderate (CYP-dependent)
L 745,870 Chlorophenyl Free base Low Low (CYP2D6 substrate)
Target Compound 4-Fluorobenzyl Oxalate High Likely improved

Key Insights :

  • The oxalate salt likely enhances aqueous solubility, addressing a limitation of free-base analogs like L 745,870, which exhibit poor bioavailability .

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